molecular formula C17H17ClN2O3 B5876681 2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide

2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide

Cat. No. B5876681
M. Wt: 332.8 g/mol
InChI Key: HZLLLERKMCDMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide is a chemical compound that belongs to the class of carboximidamides. It is commonly used in scientific research for its potential biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide is not fully understood. However, it has been proposed that the compound may inhibit the activity of certain enzymes that are involved in cell growth and division.
Biochemical and Physiological Effects:
2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in breast cancer cells. It has also been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting the bacterial cell wall.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments is its potential antitumor and antibacterial activity. However, one limitation is that the compound may have toxic effects on normal cells, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide. One direction is to investigate its potential as a therapeutic agent for breast cancer and tuberculosis. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to evaluate the safety and toxicity of the compound in vivo.

Synthesis Methods

The synthesis of 2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide involves the reaction of 2-chlorobenzoic acid with 2,3-dimethylphenol in the presence of a base to form the corresponding ester. This ester is then reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the corresponding carboxylic acid derivative. Finally, the carboxylic acid derivative is reacted with 2-chloro-N-(phenylmethyl)benzamide to form the desired compound.

Scientific Research Applications

2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide has been used in various scientific research studies. It has been shown to have potential antitumor activity in vitro against human breast cancer cells. It has also been shown to inhibit the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis.

properties

IUPAC Name

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(2,3-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11-6-5-9-15(12(11)2)22-10-16(21)23-20-17(19)13-7-3-4-8-14(13)18/h3-9H,10H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLLLERKMCDMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)ON=C(C2=CC=CC=C2Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OCC(=O)O/N=C(/C2=CC=CC=C2Cl)\N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(2,3-dimethylphenoxy)acetate

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